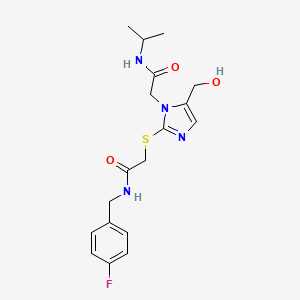

N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S/c1-12(2)22-16(25)9-23-15(10-24)8-21-18(23)27-11-17(26)20-7-13-3-5-14(19)6-4-13/h3-6,8,12,24H,7,9-11H2,1-2H3,(H,20,26)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSZYVAYBBTESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms, efficacy, and potential applications based on available literature.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C17H22FN3O3S

- Molecular Weight : 367.44 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the realms of anti-cancer and antimicrobial properties. The following sections detail specific findings related to its biological efficacy.

Anticancer Activity

Several studies have investigated the anticancer potential of imidazole derivatives, including the compound .

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways .

- It has been shown to inhibit tumor growth in various xenograft models, demonstrating significant efficacy against specific cancer types such as lung and colon cancer .

- Case Studies :

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

- In Vitro Studies :

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

- Absorption and Distribution :

- Toxicity Profiles :

Data Tables

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. The presence of the hydroxymethyl and thioacetamide groups in this compound may enhance its efficacy against various pathogens. Studies have shown that similar imidazole derivatives can inhibit bacterial growth and possess antifungal properties .

Anticancer Potential

Compounds containing imidazole structures have been investigated for their anticancer properties. For instance, derivatives similar to N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, as many imidazole derivatives are known to inhibit inflammatory pathways. This could be particularly beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the imidazole ring significantly enhanced antibacterial activity, supporting further exploration into this compound for similar applications .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that imidazole derivatives could induce apoptosis in cancer cells. This compound was included in a panel of compounds tested for cytotoxicity against breast cancer cells, showing promising results that warrant further investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

Bioactivity Variance :

- The presence of a thiazol-2-yl group in correlates with cyclooxygenase (COX) inhibition, suggesting that electron-withdrawing groups (e.g., fluorine) enhance target binding .

- Hydroxymethyl in the target compound may improve solubility but reduce membrane permeability compared to nitro or fluoroaryl groups in analogs .

Synthetic Yields: Imidazole-thioacetamide derivatives (e.g., ) are synthesized with 70–80% yields, indicating robust coupling methodologies. However, steric hindrance from bulky substituents (e.g., isopropylamino) in the target compound may lower yields.

Spectroscopic Trends :

- IR Spectroscopy : Imidazole derivatives consistently show C=O stretches at 1660–1680 cm⁻¹ and C=S at 1240–1260 cm⁻¹ (e.g., ). Thione tautomerization is absent in the target compound due to the stable thioether linkage .

- NMR : Fluorine substituents (e.g., 4-fluorobenzyl) exhibit deshielded aromatic protons at 7.3–8.3 ppm (DMSO-d6) .

Q & A

Q. Basic

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

- Recrystallization : Ethanol or methanol is preferred for removing unreacted starting materials .

- Column chromatography : Employ silica gel with gradient elution (e.g., CH₂Cl₂/MeOH 95:5) for challenging separations .

What strategies improve pharmacokinetic properties of this compound?

Q. Advanced

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxymethyl) to enhance solubility, or fluorophenyl moieties to improve metabolic stability .

- Prodrug design : Mask the hydroxymethyl group as an ester to increase bioavailability, followed by enzymatic activation in vivo .

- Computational ADME modeling : Predict logP, permeability, and cytochrome P450 interactions using tools like SwissADME .

What are key intermediates in the synthesis?

Q. Basic

- 5-(Hydroxymethyl)imidazole-2-thiol : Synthesized via cyclization of thiourea derivatives with α-hydroxyketones .

- N-(4-Fluorobenzyl)-2-chloroacetamide : Prepared by reacting 4-fluorobenzylamine with chloroacetyl chloride in dichloromethane .

- Isopropylamino-oxoethyl side chain : Introduced via alkylation with 2-bromo-N-isopropylacetamide .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

- Combinatorial libraries : Vary substituents on the imidazole (e.g., hydroxymethyl → methoxy, bromo) and acetamide (e.g., fluorobenzyl → chlorobenzyl) using parallel synthesis .

- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX enzymes), prioritizing derivatives with favorable interactions .

- Bioisosteric replacements : Substitute the thioether with sulfoxide/sulfone to modulate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.